2-Bromo-4-methylbenzotrifluoride
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Overview
Description
2-Bromo-4-methylbenzotrifluoride: is an organic compound with the molecular formula C8H6BrF3 . It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzotrifluoride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with bromine and trifluoromethyl compounds in the presence of a catalyst such as aluminum chloride. Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or trifluoromethyl groups under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used[][4].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
2-Bromo-4-methylbenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 4-Bromobenzotrifluoride
- 1-Bromo-4-methyl-2-(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 2-Bromo-4-methylbenzotrifluoride is unique due to the presence of both a methyl and trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-methyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMYYRIQKCMIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625246 |
Source
|
Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121793-12-2 |
Source
|
Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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